molecular formula C18H17ClN2O2 B10922215 4-chloro-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole

4-chloro-3,5-bis(4-methoxyphenyl)-1-methyl-1H-pyrazole

Cat. No.: B10922215
M. Wt: 328.8 g/mol
InChI Key: ZTTCSLLTVBLKQZ-UHFFFAOYSA-N
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Description

4-[4-Chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]phenyl methyl ether is a complex organic compound that features a pyrazole ring substituted with a chloro and methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]phenyl methyl ether typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the Suzuki–Miyaura coupling is optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dechlorinated products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, making it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including anti-inflammatory and analgesic properties .

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. Their ability to interact with specific biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]phenyl methyl ether involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl]phenyl methyl ether apart is its combination of a pyrazole ring with chloro and methoxyphenyl substitutions. This unique structure provides distinct chemical properties and potential biological activities, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

4-chloro-3,5-bis(4-methoxyphenyl)-1-methylpyrazole

InChI

InChI=1S/C18H17ClN2O2/c1-21-18(13-6-10-15(23-3)11-7-13)16(19)17(20-21)12-4-8-14(22-2)9-5-12/h4-11H,1-3H3

InChI Key

ZTTCSLLTVBLKQZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=C(C=C2)OC)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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